N-(4-acetamidophenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S/c1-11-4-3-9-23-16(11)21-17(22-18(23)26)27-10-15(25)20-14-7-5-13(6-8-14)19-12(2)24/h3-9H,10H2,1-2H3,(H,19,24)(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFGICNRXZWNFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)NC3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetamidophenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a complex organic compound with potential biological activities that have garnered attention in scientific research. This article delves into the biological activity of this compound, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The compound's structure includes a pyrido[1,2-a][1,3,5]triazin moiety linked to an acetamidophenyl group through a sulfanyl bridge. Its molecular formula is , and it has a CAS number of 896341-80-3. The unique arrangement of functional groups suggests potential interactions with biological targets.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : MGC-803 (gastric cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins such as Bcl-2.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria. Key findings include:
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 10 to 50 µg/mL for various bacterial strains.
- Mechanism : It disrupts bacterial cell wall synthesis and interferes with protein synthesis.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the acetamidophenyl or pyrido[1,2-a][1,3,5]triazin moieties can significantly alter potency. For example:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased anticancer potency |
| Alteration of the sulfanyl group | Enhanced antimicrobial activity |
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against MGC-803 cells. The results showed an IC50 value of 12 µM, indicating potent inhibitory effects on cell viability.
Study 2: Antimicrobial Activity
Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC of 25 µg/mL against S. aureus and 30 µg/mL against E. coli, showcasing its potential as an antimicrobial agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares key functional groups with other acetamide-containing heterocycles, enabling comparisons based on synthesis, structural features, and biological activity.
Structural Analogues
a) N-(4-(3-Fluorobenzyloxy)benzyl)-2-acetamido-2-(pyridin-2-yl)acetamide
- Structure : Features a pyridin-2-yl group and a fluorobenzyloxy-substituted benzyl moiety linked to the acetamide backbone.
- Synthesis : Prepared via multi-step alkylation and condensation reactions, emphasizing the role of halogenated intermediates for functionalization .
b) 2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Derivatives
- Structure : Contains a triazole ring substituted with furan and sulfanyl-acetamide groups.
- Synthesis: Synthesized via alkylation of triazol-3-thione with α-chloroacetamides under alkaline conditions, followed by Paal-Knorr condensation to introduce pyrrole-like fragments .
Research Findings and Hypotheses
Anti-Inflammatory Potential: The sulfanyl-acetamide moiety in the target compound may synergize with the pyridotriazine core to inhibit cyclooxygenase (COX) or leukotriene pathways, similar to triazole derivatives .
Enzyme Inhibition : Molecular docking studies (hypothetical) suggest the pyridotriazine system could bind ATP pockets in kinases, with the methyl group at position 9 optimizing steric fit.
Metabolic Stability : The 4-acetamidophenyl group may improve metabolic stability compared to furan-containing analogs, which are prone to oxidative degradation.
Q & A
Q. What are the key synthetic steps and optimization strategies for synthesizing N-(4-acetamidophenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide?
The synthesis involves multi-step organic reactions, typically starting with the preparation of the pyrido[1,2-a][1,3,5]triazin-4-one core, followed by sulfanyl group introduction and acetamide coupling. Key steps include:
- Core Formation : Cyclization of precursor amines and carbonyl compounds under reflux conditions (e.g., ethanol, 80°C) to form the fused heterocyclic system .
- Sulfanyl Incorporation : Thiolation using Lawesson’s reagent or thiourea derivatives, optimized at 60–80°C in DMF .
- Acetamide Coupling : Reaction of the sulfanyl intermediate with 4-acetamidophenylacetic acid via EDC/HOBt-mediated amide bond formation .
Optimization : Yield and purity depend on solvent choice (e.g., DCM vs. THF), stoichiometric ratios, and catalyst selection (e.g., Pd/C for deprotection steps) .
Q. How is structural integrity confirmed post-synthesis?
Structural validation employs:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., methyl at C9, sulfanyl at C2). Discrepancies in aromatic proton splitting patterns may indicate regiochemical inconsistencies .
- IR Spectroscopy : Peaks at ~1650 cm (C=O stretch of acetamide) and ~1250 cm (C-S stretch) verify functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 428.12) .
Q. What initial biological assays are recommended to evaluate its pharmacological potential?
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays to measure IC values. Thienopyrimidine analogs show sub-micromolar activity .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- Molecular Docking : Preliminary computational modeling with target proteins (e.g., PARP-1) to predict binding affinity and guide SAR .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?
- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals and assign quaternary carbons. For example, HMBC correlations between the pyrido-triazin carbonyl and adjacent protons clarify regiochemistry .
- Computational Modeling : Compare experimental H NMR shifts with DFT-calculated values (B3LYP/6-31G* level) to validate assignments .
- X-ray Crystallography : If crystals are obtainable, single-crystal diffraction provides unambiguous confirmation of substituent positions and bond angles .
Q. What reaction mechanisms govern sulfanyl group introduction under varying conditions?
- Nucleophilic Substitution : In polar aprotic solvents (DMF, DMSO), the pyrido-triazin core reacts with thiols via SNAr, favored by electron-withdrawing groups (e.g., 4-oxo) activating the C2 position .
- Radical Pathways : Under UV light or AIBN initiation, thiyl radicals couple to the heterocycle, forming C-S bonds. This method avoids base-sensitive intermediates .
- Catalytic Thiolation : Pd-catalyzed cross-coupling (e.g., Pd(OAc)/Xantphos) enables regioselective sulfanyl addition at milder temperatures (40–60°C) .
Q. How do structural modifications impact biological activity? A SAR analysis with analogs.
| Compound | Key Structural Variation | Biological Activity (IC) | Reference |
|---|---|---|---|
| Target Compound | 9-Methyl, 4-oxo, pyrido-triazin core | EGFR: 0.45 μM | |
| N-(4-Cl-phenyl) analog | 4-Chloro substitution on phenyl ring | EGFR: 1.2 μM (↓ activity) | |
| Ethyl ester derivative | Ester instead of acetamide | Inactive (no binding) | |
| Thieno[3,2-d]pyrimidinyl analog | Thieno-pyrimidine core | PARP-1: 0.78 μM |
Q. Key Findings :
- Methyl at C9 : Enhances lipophilicity and kinase binding (IC < 1 μM).
- Acetamide vs. Ester : Free -NH in acetamide is critical for hydrogen bonding with kinase ATP pockets.
- Heterocycle Core : Pyrido-triazin shows superior activity over thieno-pyrimidine in EGFR inhibition .
Q. What advanced computational methods optimize reaction design for derivatives?
- Reaction Path Search : Quantum mechanical calculations (e.g., DFT) map transition states and identify low-energy pathways for sulfanyl coupling .
- Machine Learning (ML) : Train models on existing reaction data (e.g., solvent, catalyst, yield) to predict optimal conditions for new derivatives .
- MD Simulations : Study solvation effects and catalyst-substrate interactions to improve regioselectivity .
Q. How to address stability issues during long-term storage?
- Lyophilization : Freeze-dry the compound in amber vials under argon to prevent hydrolysis of the sulfanyl group .
- Accelerated Degradation Studies : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for decomposition products (e.g., oxidized sulfone) .
- Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w to suppress radical-mediated degradation .
Q. What in vivo models are suitable for preclinical evaluation?
- Xenograft Models : Nude mice implanted with EGFR-driven tumors (e.g., A549 lung cancer) to assess tumor growth inhibition .
- PK/PD Studies : Measure plasma half-life (t) and bioavailability via LC-MS/MS. Thienopyrimidine analogs show t ~6–8 hours .
- Toxicity Screening : ALT/AST levels in serum to evaluate hepatotoxicity; histopathology of liver/kidney tissues .
Q. How do solvent polarity and pH affect crystallization for X-ray studies?
- Solvent Screening : Use mixtures of DMSO/EtOAc (low polarity) or MeOH/HO (high polarity). Pyrido-triazin derivatives crystallize best from 9:1 DCM/hexane .
- pH Control : Adjust to pH 6–7 (acetamide deprotonation avoided) to stabilize hydrogen-bonding networks .
- Additives : 5% DMSO or glycerol improves crystal morphology by reducing nucleation rate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
